molecular formula C12H7Cl3N2O B10975447 3,4-dichloro-N-(5-chloropyridin-2-yl)benzamide

3,4-dichloro-N-(5-chloropyridin-2-yl)benzamide

Cat. No.: B10975447
M. Wt: 301.6 g/mol
InChI Key: SCOADEIGSAZJAK-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(5-chloropyridin-2-yl)benzamide is an organic compound characterized by the presence of both benzamide and pyridine moieties, each substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(5-chloropyridin-2-yl)benzamide typically involves the following steps:

    Formation of 3,4-dichlorobenzoyl chloride: This is achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The resulting 3,4-dichlorobenzoyl chloride is then reacted with 2-amino-5-chloropyridine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(5-chloropyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene and pyridine rings can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the aromatic rings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used, though care must be taken to avoid over-oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed, typically under anhydrous conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted benzamides and pyridines.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or quinones.

    Reduction Products: Reduction can yield amines or partially hydrogenated aromatic compounds.

Scientific Research Applications

3,4-Dichloro-N-(5-chloropyridin-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-(5-chloropyridin-2-yl)benzamide exerts its effects depends on its application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: The compound can interfere with cell division by binding to DNA or inhibiting key enzymes involved in cell proliferation.

    Receptor Binding: In biological assays, it can act as a ligand, binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-N-(5-chloropyridin-2-yl)benzamide is unique due to the specific positioning of chlorine atoms, which can enhance its binding interactions and chemical reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H7Cl3N2O

Molecular Weight

301.6 g/mol

IUPAC Name

3,4-dichloro-N-(5-chloropyridin-2-yl)benzamide

InChI

InChI=1S/C12H7Cl3N2O/c13-8-2-4-11(16-6-8)17-12(18)7-1-3-9(14)10(15)5-7/h1-6H,(H,16,17,18)

InChI Key

SCOADEIGSAZJAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NC=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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